molecular formula C18H20N4O3S2 B11057583 (1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

(1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide

Cat. No.: B11057583
M. Wt: 404.5 g/mol
InChI Key: JFDPGJPZAJUCMR-STQMWFEESA-N
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Description

(1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a fused diazocine ring system, a sulfamoylphenyl group, and a carbothioamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide typically involves multi-step organic reactions One common approach starts with the preparation of the core diazocine structure, which can be achieved through the cyclization of appropriate precursors such as 1,2-diaminobenzene derivatives and cyclic anhydrides

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are investigated to understand its mechanism of action and potential therapeutic effects.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it suitable for applications in polymer science, materials engineering, and catalysis.

Mechanism of Action

The mechanism of action of (1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione: A structurally related compound with potential bioactive properties.

    Pyrido[3,2-c][1,5]benzodiazocine-5,11(6H,12H)-dione: Another similar compound with a fused diazocine ring system.

    Pyrazino[3,2-c][1,5]benzodiazocine-6,12(5H,11H)-dione: A compound with a similar core structure but different functional groups.

Uniqueness

(1S,5R)-8-oxo-N-(4-sulfamoylphenyl)-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sulfamoylphenyl group and carbothioamide moiety contribute to its potential as a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

(1S,9R)-6-oxo-N-(4-sulfamoylphenyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioamide

InChI

InChI=1S/C18H20N4O3S2/c19-27(24,25)15-6-4-14(5-7-15)20-18(26)21-9-12-8-13(11-21)16-2-1-3-17(23)22(16)10-12/h1-7,12-13H,8-11H2,(H,20,26)(H2,19,24,25)/t12-,13-/m0/s1

InChI Key

JFDPGJPZAJUCMR-STQMWFEESA-N

Isomeric SMILES

C1[C@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=S)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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